molecular formula C7H2Cl3N B031827 2,3,4-Trichlorobenzonitrile CAS No. 2112-31-4

2,3,4-Trichlorobenzonitrile

Cat. No. B031827
CAS RN: 2112-31-4
M. Wt: 206.5 g/mol
InChI Key: BECLFYHEMQTGQV-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobenzonitrile is an intermediate in the synthesis of Anagrelide related compounds . It has a molecular weight of 206.46 and a molecular formula of C7H2Cl3N .


Synthesis Analysis

The synthesis of 2,3,4-Trichlorobenzonitrile can be achieved through various methods. One such method involves the reaction of R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorobenzonitrile is represented by the canonical SMILES: C1=CC(=C(C(=C1C#N)Cl)Cl)Cl . The InChI representation is InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H .


Physical And Chemical Properties Analysis

2,3,4-Trichlorobenzonitrile has a molecular weight of 206.46 and a molecular formula of C7H2Cl3N . It is soluble in DCM and Ethyl Acetate . It appears as a light yellow solid .

Scientific Research Applications

  • Spectroscopy and Structure Analysis : The infrared and Raman spectra of chlorobenzonitrile derivatives, like 2,4,6-trichlorobenzonitrile, help in confirming their molecular structure and understanding thermodynamic functions over a range of temperatures (Faniran, 1975).

  • Phytotoxicity and Herbicide Applications : Various substituted benzonitriles, including derivatives of trichlorobenzonitrile, demonstrate phytotoxic properties, indicating their potential as plant growth inhibitors or herbicides (Gentner & Danielson, 1970).

  • Corrosion Inhibition : Derivatives like 3,4-diaminobenzonitrile have been found effective in inhibiting steel corrosion, highlighting their importance in industrial applications (Sığırcık, Tüken, & Erbil, 2016).

  • Metabolism Studies : Research on herbicides like 2,6-dichlorobenzonitrile shows how they are metabolized in organisms, which is critical for understanding their environmental and health impacts (Wit & van Genderen, 1966).

  • Environmental and Groundwater Pollution : Studies on chlorobenzonitrile isomers and dichlorobenzamide derivatives provide insights into their environmental behaviors, like groundwater pollution potential and stability in various conditions (Tao et al., 2016).

  • Biofield Treatment Effects : Research indicates that biofield treatment can significantly alter the physical, thermal, and spectroscopic properties of chlorobenzonitriles, enhancing their usefulness as chemical intermediates (Trivedi et al., 2015).

  • Biodegradation and Biotransformation : Studies on explosives' contamination suggest potential applications of chlorobenzonitriles and their derivatives in phytoremediation research (Rylott, Lorenz, & Bruce, 2011).

  • Detection and Sensing Applications : The use of graphitic carbon nitride nanosheets for the detection of compounds like 2,4,6-trinitrophenol in aqueous solutions suggests applications in public safety and security (Rong et al., 2015).

properties

IUPAC Name

2,3,4-trichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLFYHEMQTGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175347
Record name Benzonitrile, 2,3,4-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichlorobenzonitrile

CAS RN

2112-31-4
Record name Benzonitrile, 2,3,4-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,3,4-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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